molecular formula C16H15NO4S2 B11444129 5-(Ethylsulfanyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

5-(Ethylsulfanyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

Cat. No.: B11444129
M. Wt: 349.4 g/mol
InChI Key: JILGKFNICBEHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylsulfanyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the furan ring: This can be done through coupling reactions.

    Addition of the toluenesulfonyl group: This step might involve sulfonation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group.

    Reduction: Reduction reactions can occur, potentially affecting the oxazole ring or the furan ring.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological assays: The compound can be used in various biological assays to study its effects on different biological systems.

Medicine

    Drug development: The compound may have potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(METHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE
  • 5-(ETHYLSULFANYL)-2-(THIOPHEN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE

Uniqueness

The presence of the ethylsulfanyl group and the furan ring in 5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15NO4S2

Molecular Weight

349.4 g/mol

IUPAC Name

5-ethylsulfanyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C16H15NO4S2/c1-3-22-16-15(17-14(21-16)13-5-4-10-20-13)23(18,19)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3

InChI Key

JILGKFNICBEHQQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.